2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as amino, bromo, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-5-methylbenzaldehyde with 5-methyl-2-(methylsulfanyl)thiophene-3-carbaldehyde in the presence of an appropriate catalyst. This is followed by cyclization and subsequent functional group modifications to introduce the amino and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromo and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile shares structural similarities with other quinoline derivatives, such as 2-Amino-1-(2-chloro-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and 2-Amino-1-(2-fluoro-5-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the bromo and methylsulfanyl groups, along with the quinoline and thiophene rings, provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.
Properties
IUPAC Name |
2-amino-1-(2-bromo-5-methylphenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3OS2/c1-12-7-8-16(24)18(9-12)27-17-5-4-6-19(28)21(17)20(15(11-25)22(27)26)14-10-13(2)30-23(14)29-3/h7-10,20H,4-6,26H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXDWMJAXSLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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